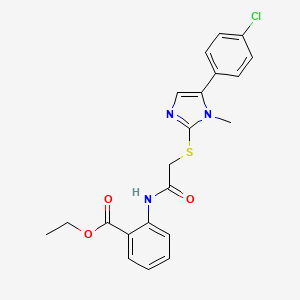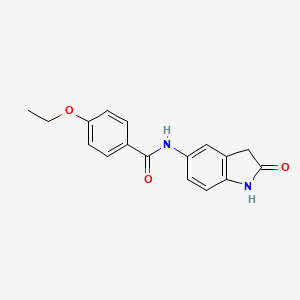
1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, also known as CMUT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
A study investigated the synthesis and biochemical evaluation of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are closely related to the compound . These compounds, including variations with cyclohexyl groups, showed potential as acetylcholinesterase inhibitors, indicating their relevance in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Cytokinin-Like Activity in Plants
Urea derivatives, such as the compound , have been found to exhibit cytokinin-like activity in plants. These activities include positive regulation of cell division and differentiation, which are crucial in plant morphogenesis and micropropagation. This was highlighted in a review focusing on the structure-activity relationship of urea cytokinins (Ricci & Bertoletti, 2009).
Anticancer Research
A study designed and synthesized novel urea derivatives with a thiadiazol moiety, similar to the compound , demonstrating potent anti-CML (Chronic Myeloid Leukemia) activity. This research suggests the potential application of such compounds in cancer treatment, particularly in targeting the PI3K/AKT signaling pathway (Weiwei Li et al., 2019).
Antibacterial Studies
The compound's structural analogs have been synthesized and tested for antibacterial activity. A study involving 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and aryl thiourea/ureas showed significant antibacterial properties, indicating the potential of the compound for similar applications (Patel et al., 2010).
Anticholinesterase and Antioxidant Activities
Research has been conducted on coumarylthiazole derivatives containing aryl urea/thiourea groups, which are structurally related to the compound . These compounds showed inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as significant antioxidant activity, suggesting potential therapeutic applications (Kurt et al., 2015).
Micropropagation of Aroid Plants
Thidiazuron, a phenyl urea derivative similar to the compound , has shown strong cytokinin-like activity in aroids, a family of ornamental and edible plants. This compound has been effectively used in the micropropagation of these plants, indicating potential agricultural applications (Chen & Wei, 2018).
Mecanismo De Acción
Target of Action
The primary targets of 1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea are indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) . These enzymes are involved in the degradation of tryptophan, an essential amino acid .
Mode of Action
This compound acts as a modulator of IDO and/or TDO . By inhibiting these enzymes, it prevents the degradation of tryptophan . This results in the preservation of tryptophan levels and a reduction in the formation of kynurenine pathway (KP) metabolites .
Biochemical Pathways
The inhibition of IDO and TDO affects the kynurenine pathway (KP) . This pathway is responsible for the catabolism of tryptophan into kynurenine and other metabolites . These metabolites have various effects on the mammalian immune, reproductive, and central nervous systems .
Result of Action
By inhibiting the degradation of tryptophan, this compound can potentially modulate the activity of the immune, reproductive, and central nervous systems . This is due to the role of tryptophan and its metabolites in these systems .
Propiedades
IUPAC Name |
1-cyclohexyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S2/c21-12(20-6-8-23-9-7-20)10-24-15-19-18-14(25-15)17-13(22)16-11-4-2-1-3-5-11/h11H,1-10H2,(H2,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGDINNOYQKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2888783.png)

![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)
![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)
![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)

![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)